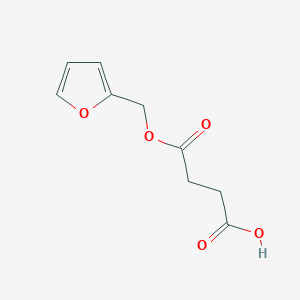![molecular formula C22H19FN6O B5512515 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide often involves multistep synthetic routes. A representative process might include the construction of the imidazo[1,2-a]pyridine ring from aminopyridine precursors, followed by coupling reactions with appropriately substituted acetamides or aryl halides. Key steps could involve tosylation, Horner−Emmons reactions for alkene introduction, and halogen−metal exchange for substituent introduction at specific positions on the aromatic rings (Hamdouchi et al., 1999).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy provides insights into the compound's geometry, intramolecular and intermolecular interactions. Studies might reveal near-planarity between aromatic rings, hydrogen bonding patterns, π–π stacking, and Van der Waals forces contributing to the stability of the molecule. DFT calculations can further elucidate electronic structures and vibrational properties (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can include oxidation, halogenation, and nucleophilic substitution, affecting the core heterocyclic structure or side chains. The presence of functional groups such as acetamide can influence reactivity, enabling further derivatization or participation in forming coordination complexes with metals (K. Chkirate et al., 2019).
科学的研究の応用
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures related to 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 being a notable example. These compounds have been synthesized and utilized for in vivo imaging using positron emission tomography (PET), demonstrating their potential for imaging the translocator protein in neurodegenerative disorders (Dollé et al., 2008).
Biological Evaluation for Peripheral Benzodiazepine Receptors
Compounds including this compound have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), demonstrating significant in vitro affinity. This highlights their potential use for studying neurodegenerative disorders through imaging PBR expression (Fookes et al., 2008).
Antiviral and Anticancer Potential
Research into similar compounds has shown promising antiviral and anticancer activities. For instance, novel imidazole derivatives have been designed and synthesized with significant antifungal activity against various strains, suggesting the potential therapeutic applications of these compounds in treating drug-resistant fungal infections (Altındağ et al., 2017). Moreover, compounds with similar structures have been evaluated for their anticancer activities, showing potential against human cancer cell lines (Hammam et al., 2005).
Chemical Properties and Applications
Studies have also explored the chemical synthesis and properties of compounds related to this compound. For example, the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones through oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, suggests their potential use as fluorogenic dyes due to significant bathochromic shifts in their spectra (Zaitseva et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O/c1-15-25-20(13-21(26-15)29-11-10-24-14-29)27-18-6-8-19(9-7-18)28-22(30)12-16-2-4-17(23)5-3-16/h2-11,13-14H,12H2,1H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCICJBSCKIITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)



![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)